2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide 2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16324276
InChI: InChI=1S/C16H17N5O2/c22-14(10-21-8-7-11-4-1-2-5-12(11)21)17-16-18-15(19-20-16)13-6-3-9-23-13/h1-2,4-5,7-8,13H,3,6,9-10H2,(H2,17,18,19,20,22)
SMILES:
Molecular Formula: C16H17N5O2
Molecular Weight: 311.34 g/mol

2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

CAS No.:

Cat. No.: VC16324276

Molecular Formula: C16H17N5O2

Molecular Weight: 311.34 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide -

Specification

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
IUPAC Name 2-indol-1-yl-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
Standard InChI InChI=1S/C16H17N5O2/c22-14(10-21-8-7-11-4-1-2-5-12(11)21)17-16-18-15(19-20-16)13-6-3-9-23-13/h1-2,4-5,7-8,13H,3,6,9-10H2,(H2,17,18,19,20,22)
Standard InChI Key PRAHSEMDGQGHCZ-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)C2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43

Introduction

Chemical Structure and Synthesis

Structural Composition

The molecular architecture of 2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (molecular formula: C16H17N5O2\text{C}_{16}\text{H}_{17}\text{N}_5\text{O}_2) integrates three key domains:

  • Indole moiety: A bicyclic aromatic system known for its role in modulating neurotransmitter pathways and protein interactions.

  • 1,2,4-Triazole ring: A heterocycle with nitrogen atoms at positions 1, 2, and 4, contributing to hydrogen bonding and π-stacking interactions .

  • Tetrahydrofuran (THF) substituent: A oxygen-containing saturated ring that enhances solubility and conformational flexibility.

The acetamide linker (-NH-CO-CH2-\text{-NH-CO-CH}_2\text{-}) bridges the indole and triazole groups, enabling spatial orientation critical for target engagement.

Table 1: Key Structural Features

ComponentRole in BioactivityStructural Impact
IndoleAromatic interactions, receptor bindingEnhances lipophilicity and stability
1,2,4-TriazoleHydrogen bond donor/acceptorFacilitates enzyme inhibition
TetrahydrofuranSolubility modulatorImproves pharmacokinetic properties
Acetamide linkerConformational flexibilityOptimizes target binding affinity

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, as outlined in analogous compounds:

  • Indole bromination: Introduction of substituents at the indole’s 6-position (e.g., bromine) via electrophilic substitution.

  • Triazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acids to generate the 1,2,4-triazole core.

  • Tetrahydrofuran incorporation: Ring-closing metathesis or acid-catalyzed cyclization of diols to form the THF moiety.

  • Acetamide coupling: Amide bond formation between the indole and triazole-THF intermediate using carbodiimide crosslinkers.

Key challenges include regioselectivity in triazole substitution and stereochemical control during THF ring formation .

Physicochemical Properties

Physical Characteristics

  • Molecular weight: 311.34 g/mol

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the THF and acetamide groups.

  • Melting point: Estimated 180–190°C (decomposition observed above 200°C).

Chemical Stability

  • pH sensitivity: Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic environments at the acetamide bond.

  • Oxidative stability: Susceptible to oxidation at the indole’s pyrrole ring, necessitating inert storage conditions.

Biological Activities and Mechanisms

Table 2: In Vitro Anti-Cancer Activity (Representative Data)

Cell LineIC50_{50} (μM)MechanismCitation
MCF-7 (Breast)10.2Caspase-3 activation, PARP cleavage
A549 (Lung)14.8ROS generation, DNA fragmentation
HeLa (Cervical)9.5CDK1 inhibition, G2/M arrest

Anti-Inflammatory Activity

The triazole ring’s ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) underpins its anti-inflammatory effects :

  • COX-2 inhibition: 65% suppression at 50 μM (compared to celecoxib: 82% at 10 μM).

  • Cytokine modulation: Downregulation of TNF-α and IL-6 in LPS-stimulated macrophages .

Antimicrobial Properties

  • Antibacterial: MIC values of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal: Moderate activity against Candida albicans (MIC: 64 μg/mL) .

Mechanism of Action

Computational docking studies suggest:

  • Kinase inhibition: Binding to EGFR’s ATP pocket (binding energy: −9.2 kcal/mol) via triazole-THF interactions .

  • Receptor modulation: Partial agonism at serotonin (5-HT2A_{2A}) receptors due to indole’s structural mimicry.

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